molecular formula C15H12BrN3O3S B2366474 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 1021132-00-2

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2366474
CAS No.: 1021132-00-2
M. Wt: 394.24
InChI Key: LTHPJDCRZRWNRQ-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromothiophene moiety, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reactions: The brominated thiophene and the oxadiazole ring are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazides or other reduced derivatives.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazides, reduced oxadiazole derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide exerts its effects is primarily through the inhibition of specific enzymes or receptors. For example, in cancer research, it has been found to inhibit the activity of certain kinases that are overexpressed in cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound may also interact with DNA or RNA, disrupting essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(5-(5-fluorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(5-(5-iodothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide lies in its bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity to biological targets compared to its chloro, fluoro, or iodo counterparts. Additionally, the presence of the methoxy group on the phenyl ring can influence its electronic properties and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O3S/c1-21-10-4-2-9(3-5-10)8-13(20)17-15-19-18-14(22-15)11-6-7-12(16)23-11/h2-7H,8H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHPJDCRZRWNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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